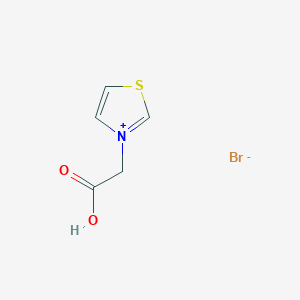
N-(carboxymethyl)thiazolium bromide
Cat. No. B8094460
M. Wt: 224.08 g/mol
InChI Key: FVIZTRJYTXUROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05580904
Procedure details


Thiazole (8.5 g), 2-bromoacetic acid (15.0 g) and acetone (20 ml) were mixed together and left standing at room temperature for 2 days. White crystals deposited were collected by filtration and washed with acetone.



Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Br:6][CH2:7][C:8]([OH:10])=[O:9]>CC(C)=O>[Br-:6].[C:8]([CH2:7][N+:3]1[CH:4]=[CH:5][S:1][CH:2]=1)([OH:10])=[O:9] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=NC=C1
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
White crystals deposited were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Br-].C(=O)(O)C[N+]1=CSC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
